N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
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Overview
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and an indene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Scientific Research Applications
N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound, also known as N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, has been found to exhibit significant anticancer activity . The primary targets of this compound are the A549 and C6 tumor cell lines . These cell lines are often used in research as models for lung carcinoma and glioma, respectively .
Mode of Action
The compound interacts with its targets, leading to changes in the cells that result in anticancer activity . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment as it leads to the elimination of cancer cells .
Biochemical Pathways
The compound affects various biochemical pathways involved in cell proliferation and survival . One key pathway is the caspase-3 activation pathway . Caspase-3 is a crucial enzyme in the execution-phase of cell apoptosis . By activating this enzyme, the compound can induce apoptosis in tumor cells .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells, leading to a reduction in tumor size . Specifically, compounds carrying 5-chloro and 5-methylbenzimidazole groups showed significant anticancer activity . This suggests that the compound could be a promising candidate for the development of new anticancer drugs .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The role of N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide in biochemical reactions is significant. It has been found to interact with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can alter the behavior of cells, potentially leading to changes in cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It involves binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . These actions can lead to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is an important aspect of its biochemical activity. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the phenyl group. The indene moiety is then introduced through a series of condensation reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methylthiazol-4-yl)phenyl)acetamide: Shares the thiazole and phenyl groups but differs in the acetamide moiety.
2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamide: Contains a thiazole ring and phenyl group but has different substituents.
Uniqueness
N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its indene moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic effects .
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-21-18(11-25-12)13-5-4-6-14(9-13)22-20(24)17-10-19(23)16-8-3-2-7-15(16)17/h2-9,11,17H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOLHUEGDCGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CC(=O)C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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